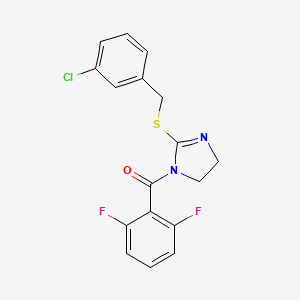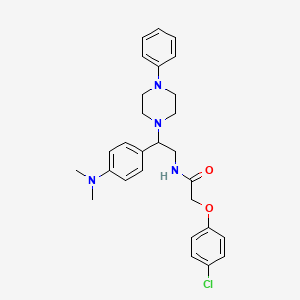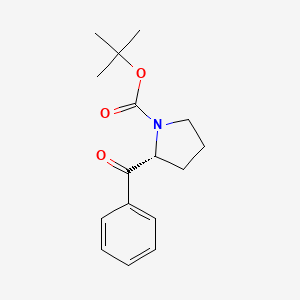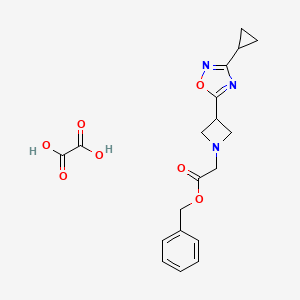![molecular formula C12H8F3NO B3011146 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 312303-90-5](/img/structure/B3011146.png)
1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H8F3NO and its molecular weight is 239.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study presents the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides, involving microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes (Palka et al., 2014). This demonstrates the chemical's role in creating complex molecular structures.
- Another research synthesized novel pyrazole-4-carbaldehydes using Vilsmeier-Haack reagent, confirming structures through various spectroscopic methods (Hu et al., 2010). This indicates its importance in the development of new chemical entities.
Antimicrobial Applications
- A study focused on synthesizing new triazolyl pyrazole derivatives for potential antimicrobial applications. These compounds showed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016). This application highlights the compound's role in pharmaceutical research.
Supramolecular Chemistry
- Research utilized 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a closely related compound, to synthesize a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014). This study opens up possibilities for using related compounds in materials science and nanotechnology.
Fluorine Chemistry
- A methodology for creating various new 3-fluorinated pyrroles was developed, demonstrating the compound's utility in fluorine chemistry and its potential applications in medicinal chemistry (Surmont et al., 2009).
Schiff Base Chemistry
- The synthesis of Schiff bases of chitosan using heteroaryl pyrazole derivatives was explored, with the resultant compounds showing antimicrobial activity dependent on the Schiff base moiety (Hamed et al., 2020). This research area offers potential for new antimicrobial agents.
Organic Synthesis
- A new synthesis of 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes was developed, providing an entry point to new fluorinated pyrroles, important in the pharmaceutical industry (Surmont et al., 2009).
Direcciones Futuras
The future directions for the use of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde are promising. The compound is widely used in the synthesis of chiral organic compounds and pharmaceutical intermediates . It is expected that many novel applications of this compound will be discovered in the future .
Mecanismo De Acción
Target of Action
The primary targets of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde are currently under investigation
Biochemical Pathways
Compounds with trifluoromethyl groups have been found to exhibit various biological activities, such as enzyme inhibition . The downstream effects of these interactions are currently under study.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXBQGRHBATBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)
![N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B3011073.png)
![2-[(E)-4-(Dimethylamino)but-2-enoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3011075.png)


![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)


![3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B3011083.png)
![4-METHYL-N-{2-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-INDOL-3-YL}BENZAMIDE](/img/structure/B3011085.png)
![2-[3-(2-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B3011086.png)
